molecular formula C26H24ClN3O3 B281990 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid

Cat. No. B281990
M. Wt: 461.9 g/mol
InChI Key: GJEQVHGFEOZEFK-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as CP-526,555, is a highly selective and potent antagonist of the dopamine D2 receptor. It is a chemical compound that has been widely studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid works by blocking the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid can help to restore normal dopamine signaling in the brain, which can improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have a number of biochemical and physiological effects, including reducing dopamine release in the brain, decreasing the activity of certain brain regions involved in mood and motivation, and increasing the activity of other brain regions involved in cognitive processing.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid for lab experiments is its high selectivity and potency, which makes it an ideal tool for studying the dopamine D2 receptor and its role in various neurological and psychiatric disorders. However, one limitation of 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are a number of future directions for research on 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, including further studies on its safety and efficacy in humans, exploration of its potential use in treating other neurological and psychiatric disorders, and investigation of its mechanism of action at the molecular level. Additionally, there is a need for more research on the potential side effects of 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, as well as its pharmacokinetics and pharmacodynamics in different populations.

Synthesis Methods

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid can be synthesized using a variety of methods, including the reaction of 4-(4-chlorophenyl)-1-piperazine with 4-nitro-2-phenylbutyric acid, followed by reduction of the nitro group and subsequent cyclization of the resulting amine with acetic anhydride.

Scientific Research Applications

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has been found to be highly effective in reducing symptoms of these disorders in animal models, and has shown promise in early-stage clinical trials.

properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

(E)-4-[4-[4-(4-chlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid

InChI

InChI=1S/C26H24ClN3O3/c27-20-6-10-22(11-7-20)29-14-16-30(17-15-29)23-12-8-21(9-13-23)28-25(31)18-24(26(32)33)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,28,31)(H,32,33)/b24-18+

InChI Key

GJEQVHGFEOZEFK-HKOYGPOVSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=CC=C(C=C4)Cl

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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